![molecular formula C18H32N2O6S2 B587424 Di-tert-butyl N,N'-diacetyl-D-cystinate CAS No. 1079950-07-4](/img/structure/B587424.png)
Di-tert-butyl N,N'-diacetyl-D-cystinate
Overview
Description
Di-tert-butyl N,N'-diacetyl-D-cystinate (DBDC) is a synthetic compound with a wide range of potential applications in scientific research. DBDC is a derivative of cysteine, an amino acid found in many proteins, and is produced through a simple and efficient synthesis method. As a stable and water-soluble compound, DBDC has been used in a variety of biochemical and physiological studies, and has been found to possess several advantageous properties that make it useful for laboratory experiments. Furthermore, potential future directions for DBDC research will also be discussed.
Scientific Research Applications
Physicochemical Properties and Drug Discovery
Di-tert-butyl groups are often incorporated into bioactive compounds in medicinal chemistry. This incorporation, however, can result in increased lipophilicity and decreased metabolic stability. Alternative substituents are being researched to modulate these properties, which is essential for drug discovery and development processes. For instance, comparative studies of tert-butyl with other substituents like pentafluorosulfanyl and trifluoromethyl have been documented, highlighting the significance of these chemical groups in the pharmacokinetic properties of drugs (Westphal et al., 2015).
Metabolism Studies
In studies of metabolism, compounds like 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), which shares structural similarities with Di-tert-butyl N,N'-diacetyl-D-cystinate, have been examined. These studies reveal the different pathways and mechanisms involved in metabolic processes, including how such compounds are broken down and utilized in biological systems (Daniel et al., 1968).
Synthesis of Key Intermediates in Natural Products
Tert-butyl groups play a significant role in the synthesis of key intermediates for natural products like Biotin. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an important intermediate of Biotin, has been synthesized using processes involving tert-butyl groups. These syntheses contribute to our understanding of the metabolic cycles and biosynthesis of essential compounds such as fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Development of New Insecticides
N-tert-butyl-N,N'-diacylhydrazines, structurally related to Di-tert-butyl N,N'-diacetyl-D-cystinate, are being explored as environmental-friendly pest regulators. The incorporation of tert-butyl groups into these compounds has shown potential in developing new, effective insecticides with minimal environmental impact (Wang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins within the body, influencing their function and activity .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that it influences pathways related to the function of its target proteins or enzymes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
Based on its potential interactions with target proteins or enzymes, it could influence various cellular processes .
properties
IUPAC Name |
tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDURFWZHENFZ-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSSC[C@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747587 | |
Record name | Di-tert-butyl N,N'-diacetyl-D-cystinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl N,N'-diacetyl-D-cystinate | |
CAS RN |
1079950-07-4 | |
Record name | Di-tert-butyl N,N'-diacetyl-D-cystinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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